

Application Notes & Protocols: Crystallography of Amprenavir Bound to HIV-1 Protease

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Compound of Interest

Compound Name: Fosamprenavir

Cat. No.: B10761361

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the crystallographic studies of the Human Immunodeficiency Virus Type 1 (HIV-1) protease in complex with amprenavir, the active form of the prodrug **fosamprenavir**. **Fosamprenavir** is rapidly hydrolyzed by cellular phosphatases in the gut epithelium to amprenavir upon oral administration.[1][2] Therefore, crystallographic analyses are performed using amprenavir to understand its binding mechanism to the HIV-1 protease active site.[3][4]

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes.[4][5] Amprenavir is a competitive inhibitor that binds to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[2][6] Understanding the precise molecular interactions through X-ray crystallography is fundamental for structure-based drug design and the development of next-generation inhibitors to combat drug resistance.[5][7]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for amprenavir (APV) bound to wild-type (WT) and mutant HIV-1 protease, providing a basis for comparison and analysis.

Table 1: Crystallographic Data for Amprenavir-Bound HIV-1 Protease Complexes

PDB ID	Proteas e Variant	Resoluti on (Å)	R-work	R-free	Space Group	Unit Cell Dimensi ons (a, b, c in Å)	Referen ce
1T7J	L63P/V8 2T/I84V	2.20	0.203	0.244	P 21 21 2	59.1, 87.1, 46.5	[8]
3S45*	HIV-2 Wild- Type	1.51	0.183	0.246	P 21 21 2	31.8, 86.9, 61.2	[9]
Not Specified	Wild- Type	1.02	0.13	0.16	P 21 21 2	58.7, 86.8, 46.3	[3]
Not Specified	V32I Mutant	1.20	0.15	0.18	P 21 21 2	58.4, 86.7, 46.3	[3]
Not Specified	I50V Mutant	1.15	0.15	0.18	P 21 21 2	58.6, 86.8, 46.2	[3]
Not Specified	I54M Mutant	1.30	0.15	0.18	P 21 21 2	58.4, 86.7, 46.1	[3]
Not Specified	I54V Mutant	1.20	0.14	0.17	P 21 21 2	58.5, 86.8, 46.2	[3]
Not Specified	I84V Mutant	1.85	0.20	0.24	P 21 21 2	58.3, 86.6, 46.0	[3]

| Not Specified | L90M Mutant | 1.20 | 0.14 | 0.17 | P 21 21 2 | 58.4, 86.7, 46.2 |[3] |

*Note: PDB ID 3S45 is for HIV-2 protease, included for comparative purposes.

Experimental Protocols

This section details the generalized methodologies for the expression, purification, and crystallization of HIV-1 protease in complex with amprenavir for X-ray crystallographic analysis.

Protocol 1: HIV-1 Protease Expression and Purification

This protocol is adapted from established methods for producing recombinant HIV-1 protease for structural studies.[\[10\]](#)

- Gene Expression:
 - A synthetic gene for HIV-1 protease (e.g., from the HXB2 strain) is often used. To improve protein stability and prevent autoproteolysis and oxidation, mutations may be introduced, such as Q7K, L33I, L63I, C67A, and C95A.[\[10\]](#)
 - The gene is cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable Escherichia coli expression host strain, such as BL21-Gold (DE3)pLysS.[\[10\]](#)
 - Culture the transformed E. coli in Luria-Bertani (LB) medium containing appropriate antibiotics at 37°C with shaking.
 - Induce protein expression with Isopropyl β -D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD600) reaches 0.6-0.8. Continue incubation for 3-4 hours.
 - Harvest the cells by centrifugation. The protease is typically expressed in inclusion bodies.
- Purification from Inclusion Bodies:
 - Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press.
 - Centrifuge the lysate to pellet the inclusion bodies.
 - Wash the inclusion bodies multiple times to remove cellular debris.

- Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).
- Refold the denatured protease by rapid or stepwise dilution into a refolding buffer with an optimized pH (typically acidic to prevent autolysis) and redox environment.
- Purify the refolded, active protease dimer using a combination of chromatography techniques, such as ion-exchange and size-exclusion chromatography.
- Concentrate the purified protein to a suitable concentration for crystallization (e.g., 1-2 mg/mL).[\[10\]](#)

Protocol 2: Crystallization of HIV-1 Protease with Amprenavir

This protocol outlines the hanging drop vapor diffusion method, a common technique for protein crystallization.

- Complex Formation:
 - Prior to setting up crystallization trials, incubate the purified HIV-1 protease solution with a 5-fold molar excess of amprenavir (dissolved in a suitable solvent like DMSO).[\[10\]](#) This ensures the formation of the protease-inhibitor complex.
- Crystallization Setup (Hanging Drop Vapor Diffusion):
 - Prepare a reservoir solution in a 24-well crystallization plate. A typical reservoir solution contains 0.25 M sodium citrate (pH 6.0), 10% DMSO, and 40-60% saturated ammonium sulfate.[\[10\]](#)
 - On a siliconized glass coverslip, mix 1 μ L of the protease-amprenavir complex solution with 1 μ L of the reservoir solution to form the "drop".[\[10\]](#)
 - Invert the coverslip and seal it over the well containing the reservoir solution.
 - Incubate the plates at a constant temperature, typically 20°C.[\[10\]](#)

- Crystal Growth and Harvesting:
 - Monitor the drops for crystal growth over several days to weeks. Crystals with typical dimensions of 0.4 mm x 0.2 mm x 0.3 mm may form.[\[10\]](#)
 - Once crystals have reached a suitable size, carefully harvest them using a nylon loop.

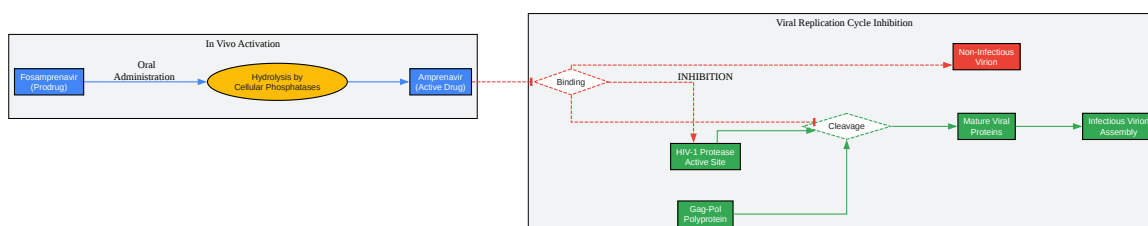
Protocol 3: X-ray Data Collection and Structure Determination

- Cryoprotection:
 - Before flash-freezing, briefly soak the harvested crystal in a cryoprotectant solution to prevent ice crystal formation, which can damage the protein crystal. A common cryoprotectant is the reservoir solution supplemented with 20-30% glycerol.[\[10\]](#)
- Data Collection:
 - Flash-freeze the cryoprotected crystal in a stream of liquid nitrogen (100 K).[\[10\]](#)
 - Mount the frozen crystal on a goniometer in an X-ray beamline, typically at a synchrotron source.[\[10\]](#)
 - Collect diffraction data by rotating the crystal in the X-ray beam.
- Data Processing and Structure Refinement:
 - Process the collected diffraction images to determine the unit cell parameters, space group, and reflection intensities using software such as Mosflm or XDS.[\[10\]](#)
 - Solve the crystal structure using molecular replacement, using a previously determined HIV-1 protease structure as a search model.
 - Refine the structural model against the experimental data using software like REFMAC or Phenix, and perform manual model building in Coot to fit the amprenavir molecule into the electron density map in the active site.[\[10\]](#)

Visualizations

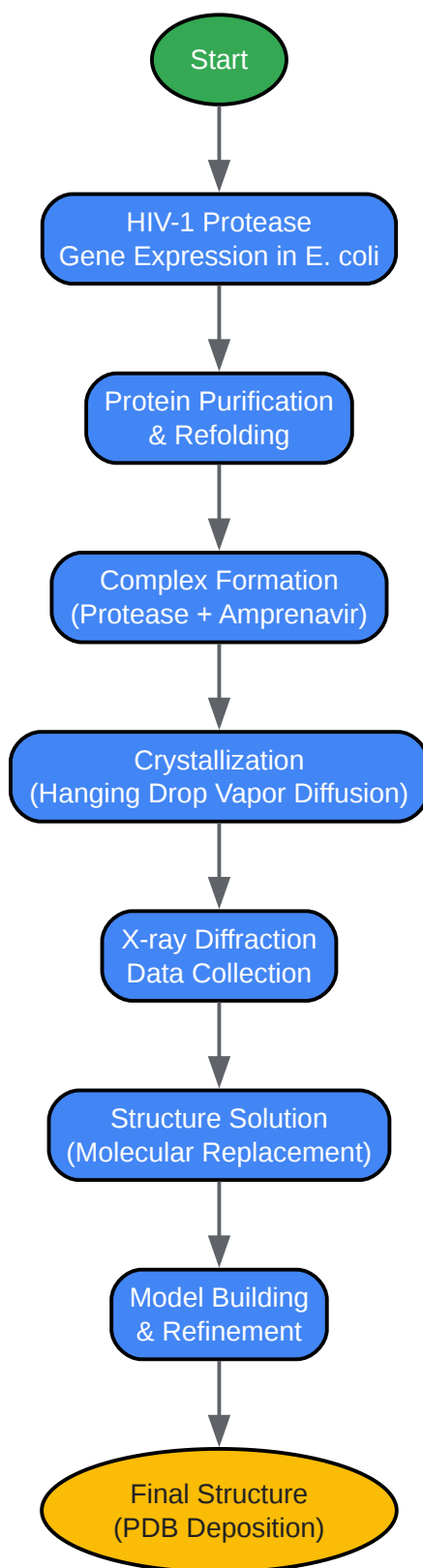
Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of **fosamprenavir** and the experimental workflow for determining the crystal structure of the amprenavir-protease complex.



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Caption: Mechanism of action of **fosamprenavir**.



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Caption: Experimental workflow for HIV-1 protease crystallography.

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